molecular formula C18H23NO5 B2525486 2-Ethoxy-6-{[(3,4,5-trimethoxyphenyl)amino]methyl}phenol CAS No. 1232779-94-0

2-Ethoxy-6-{[(3,4,5-trimethoxyphenyl)amino]methyl}phenol

Cat. No. B2525486
CAS RN: 1232779-94-0
M. Wt: 333.384
InChI Key: BXCBGPFJLPWAQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-Ethoxy-6-{[(3,4,5-trimethoxyphenyl)amino]methyl}phenol" is a Schiff base derivative, which is a class of organic compounds typically formed by the condensation of an amine with a carbonyl compound. The resulting C=N bond is known as an imine or Schiff base linkage. These compounds are of interest due to their potential applications in various fields, including optical materials and as antioxidants .

Synthesis Analysis

The synthesis of related Schiff base compounds involves the condensation reaction of an aldehyde or ketone with an amine. For instance, the synthesis of oligo(2-ethoxy-6-(((2-hydroxyphenyl)imino)methyl)phenol) was achieved by reacting 3-ethoxy-2-hydroxybenzaldehyde with 2-aminophenol, followed by oxidative polycondensation . Similarly, other related compounds were synthesized by condensation reactions involving different aldehydes and amines, as reported in the studies .

Molecular Structure Analysis

The molecular structure of these compounds has been characterized using various spectroscopic techniques such as NMR, FTIR, and X-ray diffraction. The X-ray diffraction studies have confirmed that these compounds prefer the enol form in the solid state . The molecular geometry and vibrational frequencies have been calculated using computational methods like DFT and HF, which show good agreement with experimental values .

Chemical Reactions Analysis

The chemical reactivity of Schiff bases is often explored through their antioxidant activities. The oligo(2-ethoxy-6-(((2-hydroxyphenyl)imino)methyl)phenol) and its related compounds have demonstrated effective radical scavenging activities in various assays, indicating their potential as antioxidants .

Physical and Chemical Properties Analysis

The optical properties of these compounds have been studied using UV-Vis spectroscopy, revealing band gap values that suggest their potential use in optical applications . The surface morphology of thin films of these compounds has been analyzed using atomic force microscopy (AFM), showing differences in surface roughness . Additionally, the thermodynamic properties of these compounds have been investigated, providing insights into their stability and reactivity under different temperature conditions .

Scientific Research Applications

  • Antioxidant Activities : The antioxidant activities of phenolic compounds, including those similar to 2-Ethoxy-6-{[(3,4,5-trimethoxyphenyl)amino]methyl}phenol, have been explored. Methoxyl (-OCH₃) and phenolic hydroxyl (-OH) groups in these compounds can enhance their antioxidant activities. This enhancement relates to the O-H bond dissociation enthalpy of the phenolic hydroxyl group in the acids and the electron donation ability of functional groups (Chen et al., 2020).

  • O-H Bond Strength in Phenolic Antioxidants : Research has also been done on calculating the effects of substituents like methoxyl and amino groups on the O-H bond strength in phenolic antioxidants. These calculations are vital for understanding the antioxidant potential of phenolic compounds (Wright et al., 1997).

  • Catalytic Activities of Metal Complexes : Phenolic compounds similar to the one have been used to synthesize metal complexes that exhibit catalytic activities. For instance, oxo molybdenum(vi) complexes with aminoalcohol phenolate ligands have been shown to catalyze oxidation reactions (Hossain et al., 2017).

  • Molecular Magnetic Properties : Research involving compounds like 2-Ethoxy-6-{[(2-hydroxy-3-methoxybenzyl)imino]methyl}phenol has been used to enhance the understanding of molecular magnetic properties in chemistry. This includes studying the energy barriers in dinuclear lanthanide complexes (Qin et al., 2017).

  • Chemical Structure and Reactivity Studies : The structural characterization of phenol derivatives, including those similar to 2-Ethoxy-6-{[(phenylimino)methyl]phenol}, provides insights into their chemical reactivity and properties (Albayrak et al., 2010).

  • Application in Corrosion Inhibition : Schiff bases with phenolic groups have been investigated for their effectiveness in inhibiting corrosion, demonstrating the practical applications of these compounds in industrial settings (Küstü et al., 2007).

properties

IUPAC Name

2-ethoxy-6-[(3,4,5-trimethoxyanilino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO5/c1-5-24-14-8-6-7-12(17(14)20)11-19-13-9-15(21-2)18(23-4)16(10-13)22-3/h6-10,19-20H,5,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXCBGPFJLPWAQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)CNC2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.